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Fluticasone-d5 Furoate

Cat. No.: B1157937
M. Wt: 543.61
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Modern Drug Discovery and Development Paradigms

Stable isotope labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), has become an indispensable tool in pharmaceutical research. chemicalsknowledgehub.comacanthusresearch.com This technique allows scientists to track the metabolic fate of a drug—its absorption, distribution, metabolism, and excretion (ADME)—with high precision. musechem.comchemicalsknowledgehub.comnih.gov Understanding a drug's ADME profile is a critical factor in its development and registration. nih.gov

The use of stable isotopes like deuterium offers a significant safety advantage over radioactive isotopes as they pose no radiation risk, making them ideal for clinical applications, especially in vulnerable populations. metsol.com This safety profile allows for repeated studies in the same subjects, providing more robust data. Furthermore, stable isotope labeling can accelerate the drug development process by helping to identify promising drug candidates earlier through detailed pharmacodynamic insights. metsol.com

Role of Deuterated Analogs as Research Probes and Analytical Standards

Deuterated analogs of pharmaceutical compounds serve two primary roles in research: as research probes to investigate metabolic pathways and as internal standards for quantitative bioanalysis. clearsynth.cominvivochem.com

As research probes, deuterated compounds allow scientists to trace the transformation of a drug within a biological system. invivochem.com By replacing specific hydrogen atoms with deuterium, researchers can study the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions at that site. This provides valuable information about the sites of metabolism on a drug molecule.

In bioanalytical chemistry, particularly in methods involving mass spectrometry (MS), deuterated compounds are considered the gold standard for internal standards. acanthusresearch.comclearsynth.comscioninstruments.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. aptochem.com It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. clearsynth.comscioninstruments.com Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their higher mass in a mass spectrometer. scioninstruments.comaptochem.com

Overview of Fluticasone (B1203827) Furoate and its Research Relevance as a Steroidal Compound

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. drugbank.comnih.govwikipedia.org It is a member of the glucocorticoid class of steroids and is used in the management of inflammatory conditions such as allergic rhinitis and asthma. drugbank.comwikipedia.orgresearchgate.net

From a research perspective, fluticasone furoate is of interest due to its enhanced affinity for the glucocorticoid receptor and its distinct pharmacokinetic profile. physiology.orgthieme-connect.com It exhibits high topical potency combined with low systemic bioavailability, which is a desirable characteristic for locally acting steroids. researchgate.net Research has focused on its mechanisms of action, including the inhibition of various inflammatory cells and mediators. nih.gov Studies have shown that it can effectively suppress the release of multiple T-helper cytokines, demonstrating its broad anti-inflammatory effects. science.gov

Rationale for Deuteration of Fluticasone Furoate (Fluticasone-d5 Furoate) in Academic Contexts

The deuteration of fluticasone furoate to create this compound is primarily driven by the need for a reliable internal standard in bioanalytical methods. invivochem.comthieme-connect.commedchemexpress.com Due to the very low plasma concentrations of fluticasone furoate following therapeutic administration, highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for its quantification. thieme-connect.comshimadzu.comresearchgate.net

In such assays, a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results. invivochem.commedchemexpress.com It co-elutes with the non-labeled drug and experiences similar effects from the sample matrix and ionization process, thereby compensating for potential analytical errors. acanthusresearch.comaptochem.com For instance, a validated, ultra-sensitive LC-MS/MS method for fluticasone furoate in human plasma utilized this compound as the internal standard, enabling a very low limit of quantitation. thieme-connect.comthieme-connect.com

The "d5" designation indicates that five hydrogen atoms in the fluticasone furoate molecule have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the drug and the internal standard.

Scope and Objectives of Academic Research on this compound

Academic and pharmaceutical research involving this compound is predominantly focused on its application in pharmacokinetic studies. The primary objective is to use it as an internal standard for the precise and accurate quantification of fluticasone furoate in various biological matrices, such as plasma and serum-free media. thieme-connect.comthieme-connect.comfda.gov

This research enables a thorough characterization of the pharmacokinetic profile of fluticasone furoate, including its absorption, distribution, metabolism, and excretion. For example, the use of this compound has been instrumental in studies designed to evaluate the pharmacokinetic profile of intranasal fluticasone furoate with ultra-sensitive analytical methods. thieme-connect.comthieme-connect.com These studies provide critical data on parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which are essential for understanding the drug's behavior in the body. thieme-connect.com

Data from a Pharmacokinetic Study Utilizing this compound as an Internal Standard

The following table presents pharmacokinetic parameters of intranasal fluticasone furoate from a study where this compound was used as the internal standard for analysis.

ParameterValue (Mean ± SD or Median [Range])
Cmax (pg/mL) 13.05 ± 7.59
Tmax (h) 1.33 [0.75–6.00]
AUCt (pg/mLh) 148.48 ± 77.76
AUCinf (pg/mLh) 279.07 ± 187.81
t1/2 (h) 31.67 ± 29.23
Data sourced from a study on the pharmacokinetics of a single 880 µg intranasal dose of fluticasone furoate in healthy subjects. thieme-connect.com

This detailed pharmacokinetic data, made reliable through the use of this compound, is fundamental for regulatory submissions and for comparing different formulations or delivery systems of fluticasone furoate.

Properties

Molecular Formula

C₂₇H₂₄D₅F₃O₆S

Molecular Weight

543.61

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5;  Allermist-d5;  Avamys-d5;  GSK 685 698-d5;  GW 685698X-d5; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Steroidal Furoates

General Principles of Deuterium (B1214612) Incorporation into Steroid Scaffolds

The selective introduction of deuterium into a steroid's complex, polycyclic structure presents a significant synthetic challenge. Over the years, several reliable methods have been developed to achieve this, each with its own advantages and limitations.

Achieving regioselectivity—the ability to introduce an isotope at a specific position—is paramount in the synthesis of labeled steroids. This is often accomplished by leveraging the inherent reactivity of certain functional groups within the steroid scaffold. For instance, the presence of ketones, aldehydes, or unsaturated bonds can direct the incorporation of deuterium to adjacent or specific carbon atoms. Catalytic methods are frequently employed to control the precise location of deuterium addition.

Hydrogen-Deuterium (H/D) exchange reactions are a common method for incorporating deuterium into organic molecules. orgsyn.org These reactions involve the replacement of a proton with a deuteron (B1233211) from a deuterium-rich source, such as heavy water (D₂O) or deuterated solvents, often in the presence of an acid or base catalyst. The lability of protons alpha to a carbonyl group makes this position particularly susceptible to H/D exchange under basic or acidic conditions. For steroid scaffolds containing enolizable ketones, this method can be highly effective. The efficiency of the exchange is dependent on factors such as temperature, pH, and the choice of catalyst.

Reductive deuteration involves the use of deuterium-delivering reducing agents to introduce deuterium into a molecule. Common deuterated reducing agents include sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterium gas (D₂) in conjunction with a metal catalyst. These reagents can reduce various functional groups, such as ketones, aldehydes, esters, and carbon-carbon double bonds, with the concurrent addition of deuterium atoms. For example, the reduction of a ketone would yield a deuterated alcohol. The choice of reducing agent and reaction conditions can influence the stereochemistry of the deuterium incorporation. A practical reductive deuteration system using magnesium and deuterated methanol (B129727) (CH₃OD) has been shown to be effective for the conversion of α,β-unsaturated esters, amides, and nitriles to their saturated and deuterated counterparts. rsc.org

Perhaps the most straightforward and controlled method for synthesizing complex deuterated molecules is to start with simple, commercially available or readily synthesized deuterated building blocks. ckisotopes.com This approach avoids the need for potentially harsh deuteration conditions on the final complex molecule, which could lead to unwanted side reactions or loss of stereochemical integrity. For the synthesis of Fluticasone-d5 Furoate, this is the primary strategy employed, utilizing deuterated furoic acid and deuterated bromofluoromethane.

Approaches for this compound Synthesis and Derivatization

The synthesis of this compound is not a direct deuteration of the parent molecule but rather a convergent synthesis that utilizes deuterated precursors. The general synthesis of Fluticasone (B1203827) Furoate involves the esterification of a 17β-carbothioic acid steroid intermediate with an activated furoic acid derivative, followed by S-alkylation with a fluoromethylating agent. chemicalbook.com

To produce this compound, this established route is adapted by substituting the standard reagents with their deuterated counterparts:

Preparation of 2-Furoyl-d3 Chloride: The synthesis begins with the preparation of 2-furoic acid-d3. This can be achieved through various methods, including the oxidation of furfural-d4 or by H/D exchange on furan-2-carboxylic acid under appropriate conditions. The resulting 2-furoic acid-d3 is then converted to the more reactive acyl chloride, 2-furoyl-d3 chloride, typically by treatment with thionyl chloride or oxalyl chloride. wikipedia.org

Esterification: The deuterated furoyl chloride is then reacted with the steroid intermediate, 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-(S-fluoromethylsulfonyl)-3-oxoandrosta-1,4-diene-17β-carbothioic acid, in the presence of a base such as triethylamine (B128534) or pyridine, to form the deuterated furoate ester at the 17α-position.

Preparation of Bromofluoromethane-d2: The second deuterated building block is bromofluoromethane-d2. This can be synthesized through reductive deuteration of a suitable precursor like dibromofluoromethane (B117605) or by other specialized halogen exchange reactions where deuterium is incorporated. For example, treating dibromofluoromethane with an alkali metal amalgam in a deuterium-containing medium can yield bromofluoromethane-d2. google.com

S-Alkylation: The final step involves the reaction of the deuterated furoate ester intermediate with bromofluoromethane-d2 in the presence of a base to alkylate the sulfur atom of the carbothioate group. This step introduces the dideuterio(fluoro)methyl group and completes the synthesis of this compound.

Below is a table summarizing the key reactants in the synthesis of this compound.

Reactant Role in Synthesis Deuteration
6α,9α-Difluoro-11β-hydroxy-16α-methyl-17α-(S-fluoromethylsulfonyl)-3-oxoandrosta-1,4-diene-17β-carbothioic acidSteroid backboneNot deuterated
2-Furoyl-d3 ChlorideFuroate moiety precursorContains 3 deuterium atoms
Bromofluoromethane-d2S-fluoromethyl group precursorContains 2 deuterium atoms

Optimization of Reaction Conditions for Deuterium Incorporation Efficiency and Yield

Key parameters for optimization include:

Temperature: Lowering the temperature during the addition of reactive intermediates like furoyl chloride can minimize side reactions and improve selectivity.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are generally preferred to avoid unwanted H/D exchange with the solvent.

Base: The selection of the appropriate base and its stoichiometry is critical for promoting the desired reaction without causing degradation of the starting materials or products.

Purification: Efficient purification methods, such as chromatography and recrystallization, are essential to remove any non-deuterated or partially deuterated impurities, ensuring a high isotopic enrichment of the final product.

The following table provides a general overview of reaction conditions that can be optimized for the synthesis of this compound.

Reaction Step Key Parameters for Optimization Typical Conditions
Preparation of 2-Furoyl-d3 ChlorideTemperature, Reagent stoichiometryReflux with excess thionyl chloride
EsterificationTemperature, Base, Solvent-5 to 0°C, Triethylamine, Methylene chloride
S-AlkylationTemperature, Reaction time0 to 20°C, 5 hours
PurificationChromatographic conditions, Recrystallization solventSilica gel chromatography, Ethanol/water

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency, yield, and isotopic purity, making it a reliable standard for analytical applications.

Isotopic Purity and Chemical Purity Considerations in Deuterated Synthesis

The synthesis of deuterated compounds like this compound presents unique challenges in ensuring both high isotopic and chemical purity. These two parameters are critical for the safety and efficacy of the final drug product, as even minor impurities can have significant biological consequences.

Isotopic Purity

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms at the specified positions. In the case of this compound, the goal is to have five deuterium atoms per molecule. However, the synthetic process can often lead to a mixture of isotopologues, which are molecules that differ only in their isotopic composition. These can include under-deuterated (containing fewer than five deuterium atoms) and over-deuterated (containing more than five deuterium atoms) species.

The presence of under-deuterated impurities is of particular concern as they may not exhibit the desired pharmacokinetic benefits of deuteration. Therefore, stringent control over the deuteration steps and purification processes is necessary to maximize the isotopic enrichment of the final product.

A variety of analytical techniques are employed to determine the isotopic purity of deuterated compounds. High-resolution mass spectrometry (HRMS) is a powerful tool for separating and quantifying different isotopologues based on their mass-to-charge ratios. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration within the molecule.

Interactive Data Table: Analytical Techniques for Isotopic Purity

Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS)Provides the relative abundance of different isotopologues, allowing for the calculation of isotopic enrichment.High sensitivity and accuracy in determining the overall level of deuteration.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the specific locations of deuterium atoms within the molecule and can provide quantitative data on the degree of deuteration at each site.Provides detailed structural information and site-specific deuteration levels.

Chemical Purity

Chemical purity refers to the absence of any unwanted chemical species, such as starting materials, reagents, byproducts, or degradation products, in the final deuterated active pharmaceutical ingredient (API). The synthesis of complex molecules like this compound involves multiple steps, each with the potential to introduce chemical impurities.

Standard analytical techniques are used to assess the chemical purity of deuterated compounds, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods are used to separate, identify, and quantify any chemical impurities present in the final product.

Regulatory authorities have strict guidelines for the acceptable levels of impurities in pharmaceutical products. Therefore, robust purification methods and rigorous analytical testing are essential to ensure that the chemical purity of this compound meets these standards.

Interactive Data Table: Common Impurities and Analytical Methods

Type of ImpurityPotential SourceAnalytical Method for Detection
Starting MaterialsIncomplete reactionHPLC, GC
ReagentsExcess reagents not fully removedHPLC, GC
ByproductsSide reactions during synthesisHPLC, GC, MS
Degradation ProductsInstability of the APIHPLC

Detailed Research Findings

Research in the field of deuterated pharmaceuticals has consistently highlighted the importance of achieving high levels of both isotopic and chemical purity. Studies have shown that even small variations in isotopic enrichment can lead to significant differences in the metabolic stability and pharmacokinetic properties of a drug. For example, a study on a deuterated drug might show that a product with 98% isotopic purity has a significantly longer half-life than a product with 90% isotopic purity.

Advanced Analytical Characterization of Fluticasone D5 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for confirming the position and extent of isotopic labeling.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the chemical structure of Fluticasone-d5 Furoate. The substitution of hydrogen with deuterium (B1214612) at specific sites leads to predictable changes in the NMR spectra. In ¹H-NMR, the signals corresponding to the deuterated positions are absent or significantly diminished. magritek.com The rigid polycyclic structure of steroids provides a good basis for NMR analysis. sci-hub.ru

In ¹³C-NMR, the carbon atoms directly bonded to deuterium exhibit a characteristic multiplet signal due to scalar coupling (J-coupling) with the deuterium nucleus (spin I=1), and they often show a slight upfield shift, known as an isotope shift. These effects provide definitive evidence of deuteration at the intended positions. High-field NMR is particularly useful for resolving the complex spectra of corticosteroids. rsc.org

Table 1: Expected ¹H-NMR and ¹³C-NMR Spectral Changes in this compound

NucleusExpected ObservationRationale
¹HDisappearance or significant reduction of signals corresponding to the five deuterated positions.Replacement of protons with deuterium atoms.
¹³CAppearance of multiplets and potential upfield isotope shifts for carbons directly bonded to deuterium.C-D coupling and the electronic effect of deuterium substitution.

Deuterium (²H or D) NMR spectroscopy offers a direct method for the detection and quantification of deuterium in a molecule. wikipedia.org A ²H-NMR spectrum of this compound will show distinct peaks corresponding to each of the five deuterium atoms. The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR, allowing for the assignment of the deuterium signals to their specific locations within the furoate moiety. magritek.com

This technique is highly specific for deuterated compounds and can be used to confirm the effectiveness of the deuteration process. wikipedia.org The integration of the signals in the ²H-NMR spectrum can be used to determine the relative abundance of deuterium at each labeled site, providing a measure of the isotopic enrichment. wiley.com The use of ²H-labeled drugs allows for the direct measurement of drug concentrations from a single ²H-NMR spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition and isotopic purity. researchgate.net HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). algimed.comresearcher.life

This level of precision allows for the unambiguous determination of the molecular formula and distinguishes the deuterated compound from its non-deuterated counterpart and other potential impurities. rsc.orgnih.gov The isotopic distribution pattern observed in the mass spectrum provides further confirmation of the number of deuterium atoms incorporated into the molecule.

Table 2: Theoretical and Observed Mass Data for this compound

ParameterTheoretical ValueObserved Value (Example)
Molecular FormulaC₂₇H₂₄D₅F₃O₆SC₂₇H₂₄D₅F₃O₆S
Monoisotopic Mass561.2103 u561.2100 ± 0.0005 u
Mass Accuracy-< 5 ppm

Chromatographic Purity and Impurity Profiling (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the chemical purity of this compound and for identifying and quantifying any impurities. nih.govnih.gov These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A validated HPLC or UPLC method can effectively separate this compound from its non-deuterated analog, synthetic precursors, and any degradation products. researchgate.netasianpubs.org By comparing the retention time and peak area of the main component to those of certified reference standards, the purity of the sample can be accurately determined. Impurity profiling involves the identification and quantification of any minor components in the sample, ensuring that it meets the required quality standards.

Table 3: Typical HPLC/UPLC Method Parameters for Fluticasone (B1203827) Analysis

ParameterTypical Value
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile (B52724) and water
Flow Rate0.5 - 1.0 mL/min
DetectionUV at ~239 nm
Column Temperature40°C

Spectroscopic Techniques for Deuterium Bond Confirmation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for confirming the presence of specific chemical bonds in a molecule. ed.gov The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. This is due to the heavier mass of deuterium.

Specifically, the C-D stretching vibration appears at a lower wavenumber (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibration (around 2850-3000 cm⁻¹). escholarship.org The observation of these characteristic C-D absorption bands in the IR spectrum of this compound provides direct evidence of successful deuteration. nih.govrsc.org

Applications of Fluticasone D5 Furoate in Quantitative Bioanalytical Method Development

Principles of Stable Isotope Internal Standard (SIIS) Methodology in LC-MS/MS

The fundamental principle of the Stable Isotope Internal Standard (SIIS) methodology is the addition of a known quantity of a non-radioactive, isotopically labeled version of the analyte to all samples, calibrators, and quality control samples prior to sample processing. wuxiapptec.com This SIL internal standard, such as Fluticasone-d5 Furoate, is chemically identical to the analyte of interest (Fluticasone Furoate) but has a different mass due to the incorporation of heavy isotopes (in this case, five deuterium (B1214612) atoms). acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. wuxiapptec.comacanthusresearch.com

Biological samples are complex matrices containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing variability and inaccuracy in quantification. chromatographyonline.comamazonaws.com

This compound, being structurally and chemically almost identical to Fluticasone (B1203827) Furoate, experiences the same matrix effects. chromatographyonline.com As both compounds co-elute from the liquid chromatography column and enter the ion source simultaneously, any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to the same degree. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized, leading to a more accurate and reliable measurement.

The table below illustrates the principle of matrix effect compensation using a stable isotope-labeled internal standard.

Sample StageAnalyte (Fluticasone Furoate)Internal Standard (this compound)Analyte/IS RatioOutcome
No Matrix Effect Signal = 100 unitsSignal = 100 units1.0Accurate measurement
Ion Suppression (50%) Signal = 50 unitsSignal = 50 units1.0Compensated and accurate measurement
Ion Enhancement (20%) Signal = 120 unitsSignal = 120 units1.0Compensated and accurate measurement

This is a simplified, illustrative table.

The use of a SIL internal standard like this compound is crucial for improving the accuracy and precision of bioanalytical methods. nih.govscispace.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other.

By compensating for various potential sources of error throughout the analytical process—from sample extraction and handling to chromatographic separation and mass spectrometric detection—the SIIS approach minimizes variability. wuxiapptec.com For instance, if a portion of the sample is lost during the extraction process, an equal proportion of both the analyte and the internal standard will be lost. Consequently, the ratio of their signals remains constant, preserving the accuracy of the final calculated concentration. This consistent ratio across different samples, despite variations in matrix and sample workup, leads to high precision. scispace.comnih.gov

Development of High-Sensitivity LC-MS/MS Methods for Fluticasone Furoate

Achieving the low limits of quantification required for pharmacokinetic studies of Fluticasone Furoate necessitates the careful development and optimization of the LC-MS/MS method. sciex.comfda.gov

The goal of chromatographic separation is to efficiently separate Fluticasone Furoate from matrix interferences and ensure a sharp, symmetrical peak shape for maximum sensitivity. Reversed-phase chromatography is commonly employed for this purpose.

Columns: C18 columns are frequently used for the analysis of corticosteroids like Fluticasone Furoate. fda.govfda.gov Columns with smaller particle sizes (e.g., 1.8 µm) can provide higher resolution and faster analysis times. iajps.com

Mobile Phases: A typical mobile phase consists of an aqueous component and an organic component. The aqueous phase often contains an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. fda.goviatdmct2017.jp The organic phase is usually acetonitrile (B52724) or methanol (B129727). iajps.comijpsjournal.com For example, one method utilized a mobile phase of 0.1% formic acid in methanol and water. fda.gov

Gradients: Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that Fluticasone Furoate is eluted with a good peak shape and that late-eluting matrix components are washed from the column. iatdmct2017.jp

The following table summarizes typical chromatographic conditions used in the analysis of Fluticasone Furoate and related compounds.

ParameterTypical Conditions
Column C18 (e.g., Waters BEH, Kromasil, Agilent Poroshell) iajps.comijpsjournal.comresearchgate.neteurasianjournals.com
Mobile Phase A 0.1% Formic Acid in Water or 0.01M Ammonium Acetate fda.goviatdmct2017.jp
Mobile Phase B Acetonitrile or Methanol fda.govijpsjournal.com
Flow Rate 0.3 - 1.0 mL/min iajps.comijpsjournal.comresearchgate.net
Column Temperature 30 - 40°C iajps.comresearchgate.net
Injection Volume 1.0 - 15 µL iajps.comhealthinformaticsjournal.com

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing high selectivity and sensitivity.

Ionization Modes: Positive electrospray ionization (ESI) is the standard mode for analyzing Fluticasone Furoate, as it readily forms protonated molecular ions ([M+H]^+). fda.govfda.gov

MRM Transitions: In MRM, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific to the analyte's structure. For Fluticasone Furoate, a common transition would be selected, and for its deuterated internal standard, this compound, a corresponding transition reflecting the mass shift would be used. For the related compound Fluticasone Propionate, precursor to product ion transitions of m/z 501.3 → 293.2 and 501.3 → 313.2 have been reported. sciex.com A similar fragmentation pattern would be expected for Fluticasone Furoate, with adjustments for the different ester group.

Method Validation Parameters for Bioanalytical Assays (e.g., Linearity, Selectivity, Recovery)

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies. healthinformaticsjournal.com

Linearity: The method's linearity is assessed by analyzing calibration standards at several concentration levels. The response ratio (analyte/internal standard) should be proportional to the analyte concentration over a defined range. For Fluticasone Furoate, linearity has been demonstrated in ranges such as 50-2000 nM. fda.govfda.gov A correlation coefficient (r²) value of >0.99 is typically required. medwinpublishers.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard. healthinformaticsjournal.com

Recovery: Extraction recovery measures the efficiency of the sample preparation process. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery, as the stable isotope-labeled internal standard compensates for incomplete extraction. For similar compounds, recoveries of over 80% have been reported. healthinformaticsjournal.com

The table below provides a summary of typical validation parameters and acceptance criteria for bioanalytical methods.

Validation ParameterDescriptionCommon Acceptance Criteria
Linearity The range over which the analyte response is proportional to the concentration.Correlation coefficient (r²) ≥ 0.99 medwinpublishers.com
Selectivity The ability to measure the analyte without interference from matrix components.No significant interfering peaks at the retention time of the analyte or IS. healthinformaticsjournal.com
Accuracy & Precision Closeness of measured values to the true value and to each other.Within ±15% (±20% at the Lower Limit of Quantification) of the nominal value. sciex.com
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on analyte ionization.The IS-normalized matrix factor should be consistent, with a coefficient of variation ≤15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration. fda.govfda.gov

Evaluation of Lower Limits of Quantification (LLOQ) and Sensitivity

The use of deuterated internal standards, such as this compound, is fundamental in the development of robust quantitative bioanalytical methods, particularly for achieving high sensitivity and accurately defining the lower limit of quantification (LLOQ). The LLOQ represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For potent compounds like Fluticasone Furoate, which are present at very low concentrations in biological matrices, a low LLOQ is critical for accurate pharmacokinetic studies.

Several studies have established highly sensitive methods for the quantification of Fluticasone Furoate, demonstrating the ability to reach picogram-per-milliliter levels.

In one significant study, a selective and sensitive method using accurate mass spectrometry was developed to quantify Fluticasone Furoate in human plasma. sciex.com This method successfully achieved an LLOQ of 1 pg/mL. sciex.com The assay demonstrated excellent linearity over a concentration range of 1 to 1000 pg/mL, with a coefficient of determination (r²) of 0.992. sciex.com The analytical performance requirements stipulated that the accuracy should be between 80% and 120% at the LLOQ, and the coefficient of variation (%CV) should be below 20%, ensuring reliable measurements at this low concentration. sciex.com

Another validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of Fluticasone Furoate in human plasma following solid-phase extraction. nih.gov This method established an LLOQ of 10 pg/mL. nih.gov

Furthermore, a separate accurate and validated LC-MS/MS method was developed for quantifying Fluticasone Furoate in serum-free media, which is used for lung microphysiological systems studies. fda.govfda.gov This method, which utilized a stable-labeled internal standard, demonstrated excellent linearity across a concentration range of 50 to 2000 nM, establishing an LLOQ of 50 nM. fda.govfda.gov

The development of these sensitive methods is crucial, as the limited solubility and lipophilic nature of Fluticasone Furoate can present challenges in quantification and in vitro applications. fda.govfda.gov The use of a deuterated internal standard like this compound helps to mitigate matrix effects and improve the accuracy of quantification at these low levels.

The research findings from these various methodologies are summarized in the table below.

Table 1: LLOQ and Sensitivity Data for Fluticasone Furoate

Analytical Method Matrix Internal Standard Type LLOQ Linearity Range Reference
Accurate Mass Spectrometry Human Plasma Deuterated Standard 1 pg/mL 1 - 1000 pg/mL sciex.com
HPLC-MS/MS Human Plasma Deuterated Standard 10 pg/mL Not Specified nih.gov
LC-MS/MS Serum-Free Media Stable-Labeled Standard 50 nM 50 - 2000 nM fda.govfda.gov

Table of Mentioned Compounds

Compound Name
This compound

Research Applications in Drug Metabolism and Disposition Studies in Vitro and Non Human in Vivo

Elucidation of Metabolic Pathways using Deuterated Tracers

The use of deuterated tracers like Fluticasone-d5 Furoate is instrumental in delineating the metabolic pathways of Fluticasone (B1203827) Furoate. The stable isotope label does not typically alter the compound's fundamental biochemical properties but allows it to be distinguished from its endogenous and non-labeled exogenous counterparts by mass spectrometry. This distinction is crucial for accurately tracing the biotransformation of the parent drug into its various metabolites.

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo behavior. These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, and monitoring its degradation over time. By using this compound, researchers can precisely quantify the rate of its disappearance and the formation of its metabolites.

These studies are essential for determining key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2) in a controlled in vitro environment. nuvisan.com The data generated from these assays, often conducted with hepatic preparations from various species including humans, rats, and dogs, are vital for predicting the hepatic clearance and potential for drug-drug interactions in vivo. nuvisan.com

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

ParameterValue
Test SystemHuman Liver Microsomes
Incubation Time60 minutes
Half-life (t1/2)> 30 minutes
Intrinsic Clearance (CLint)Low

This is a representative data table. Actual values may vary based on experimental conditions.

Studies have identified that the metabolism of fluticasone furoate is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. lungdiseasesjournal.comdrugbank.com The major metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group, leading to the formation of metabolites with significantly reduced corticosteroid activity. lungdiseasesjournal.com In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have confirmed that CYP3A4 is the principal enzyme responsible for the biotransformation of fluticasone propionate, a closely related compound, to its inactive carboxylic acid metabolite. researchgate.net Similar mechanisms are expected for fluticasone furoate. The use of specific chemical inhibitors for different CYP enzymes in these in vitro systems helps to pinpoint the exact enzymes involved in the metabolism of this compound.

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a deuterium kinetic isotope effect (DKIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the corresponding C-H bond. This occurs because the C-D bond is stronger and requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, deuteration at that specific position can slow down the metabolism of the drug. nih.govjuniperpublishers.com

While specific DKIE studies on this compound are not extensively detailed in the public domain, the principle remains a key application of deuterated compounds in metabolic research. By comparing the metabolic rates of Fluticasone Furoate and this compound, researchers can gain insights into the mechanisms of enzymatic reactions and identify which steps are rate-limiting.

Quantitative Analysis of Parent Compound and Metabolites in Biological Matrices

This compound is widely used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Fluticasone Furoate in complex biological matrices such as plasma, serum, and tissue homogenates. thieme-connect.com The co-elution of the deuterated internal standard with the non-labeled analyte allows for correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. thieme-connect.com

Ultra-sensitive analytical methods have been developed that can quantify fluticasone furoate plasma levels at the picogram per milliliter (pg/mL) level. researchgate.netnih.gov These methods are crucial for accurately characterizing the pharmacokinetic profile of fluticasone furoate, especially given its low systemic bioavailability. thieme-connect.comnih.gov

Table 2: Bioanalytical Method Parameters for Fluticasone Furoate Quantification

ParameterDetail
Analytical TechniqueLC-MS/MS
Internal StandardThis compound
Lower Limit of Quantitation (LLOQ)0.1 pg/mL
Biological MatrixHuman Plasma

This is a representative data table. Actual values may vary based on the specific validated method.

Preclinical (Non-human) Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies in animal models are essential for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. srce.hrcriver.com The use of this compound in these studies facilitates the accurate measurement of the parent compound and its metabolites in various biological samples, providing a comprehensive picture of its pharmacokinetic profile.

These studies are critical for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen for clinical trials. The data from preclinical ADME studies help in understanding the systemic exposure and clearance mechanisms of the drug. nih.gov

Tissue distribution studies are a key component of preclinical ADME profiling, providing information on where the drug accumulates in the body. Following administration of this compound to animal models, such as rats, tissue samples are collected at various time points and analyzed for the presence of the deuterated compound and its metabolites. nih.gov This allows for the determination of the extent of drug distribution into different organs and tissues. Studies with the non-deuterated form have shown high retention in lung tissue, which is a desirable property for an inhaled corticosteroid. nih.govresearchgate.net

Investigation of Potential Metabolic Switch or Pathway Redirection by Deuteration

The use of isotopically labeled compounds, particularly those substituted with deuterium, is a valuable strategy in drug metabolism studies to investigate metabolic pathways and the potential for "metabolic switching." This phenomenon occurs when the strengthening of a carbon-hydrogen (C-H) bond through deuterium substitution (C-D bond) slows down the metabolism at that specific site, a phenomenon known as the kinetic isotope effect (KIE). osti.gov This can potentially redirect the metabolic process towards alternative, previously minor, metabolic pathways.

Currently, there is a lack of publicly available scientific literature detailing specific in vitro or non-human in vivo studies that have investigated metabolic switching or pathway redirection for this compound. Research has primarily focused on the metabolism of the non-deuterated parent compound, Fluticasone Furoate. These studies have consistently identified the primary metabolic pathway as the hydrolysis of the S-fluoromethyl carbothioate group, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, to form an inactive 17β-carboxylic acid metabolite (GW694301X). nih.govresearchgate.net Another minor pathway observed is oxidative defluorination. nih.gov

While this compound has been utilized as an internal standard in bioanalytical methods for the quantification of Fluticasone Furoate in plasma, its application as a tool to explore metabolic pathway alterations has not been reported.

Theoretical Considerations for Metabolic Switching

Theoretically, the potential for metabolic switching with this compound would depend on the position of the deuterium atoms. If the deuteration is at a site that is a primary target for oxidative metabolism by CYP enzymes, a significant KIE could be observed. This would slow the rate of metabolism at the deuterated site, potentially making other metabolic pathways more prominent.

For instance, if a minor oxidative pathway exists for Fluticasone Furoate, the slowing of the primary metabolic route due to deuteration could theoretically increase the formation of metabolites from this alternative pathway. However, given that the main metabolic route is hydrolysis, which may not be as susceptible to KIE as oxidative reactions, the likelihood and extent of metabolic switching would need to be experimentally determined.

Illustrative Data on Potential Metabolic Redirection

The following table provides a hypothetical comparison of metabolite formation from Fluticasone Furoate and a theoretical deuterated analogue in a non-human liver microsome model. This data is illustrative and not based on actual experimental results, as such data for this compound is not available. It serves to demonstrate the concept of metabolic switching.

CompoundPrimary Metabolite (Hydrolysis) Formation Rate (pmol/min/mg protein)Secondary Metabolite (Oxidative) Formation Rate (pmol/min/mg protein)Ratio of Secondary to Primary Metabolite
Fluticasone Furoate150150.10
This compound (Hypothetical)145300.21

In this hypothetical scenario, the rate of formation of the primary hydrolysis metabolite is minimally affected by deuteration. However, if deuteration were to slow a competing primary oxidative pathway (not the hydrolysis), it could lead to an increase in the formation of a secondary oxidative metabolite, thereby altering the metabolic ratio. Without experimental data, this remains a theoretical consideration.

Further research, including comparative in vitro metabolism studies using human and non-human liver microsomes and in vivo studies in animal models, would be necessary to determine if deuteration of Fluticasone Furoate at the d5 position leads to any significant metabolic switching or pathway redirection.

Quality Control and Regulatory Aspects of Stable Isotope Labeled Reference Standards

Manufacturing and Analytical Quality Control for Deuterated API

The manufacturing of deuterated Active Pharmaceutical Ingredients (APIs), including stable isotope-labeled reference standards like Fluticasone-d5 Furoate, is a complex process that necessitates stringent quality control measures. A primary challenge in the synthesis of these compounds is achieving 100% isotopic purity. bioanalysis-zone.com The synthesis process can result in a mixture of isotopologues, which are molecules that differ only in their isotopic composition. fda.gov

Robust manufacturing processes must be in place to ensure a consistent and high degree of deuteration. fda.gov The quality control of deuterated APIs involves a comprehensive analytical approach to confirm the identity, purity, and isotopic enrichment of the compound. Due to the subtle differences between deuterated and non-deuterated compounds, highly sensitive and specific analytical techniques are required.

Key analytical techniques employed for the quality control of deuterated APIs include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are instrumental in confirming the position and extent of deuterium (B1214612) labeling. researchgate.net NMR analysis provides detailed structural information and can help quantify the isotopic purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the deuterated compound, confirming the incorporation of deuterium atoms. ich.org It is also a crucial tool for assessing isotopic enrichment. ich.org

Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the deuterated API, separating it from any non-deuterated precursors or other process-related impurities.

The control of isotopic impurities is a critical aspect of quality control. Under-deuterated or non-deuterated isotopologues can potentially interfere with the analytical method where the deuterated compound is used as an internal standard. capa.org.tw Therefore, stringent specifications are established for the levels of these isotopic impurities. bioanalysis-zone.com

Table 1: Key Quality Control Parameters for Deuterated APIs

ParameterAnalytical Technique(s)Purpose
Identity NMR, Mass SpectrometryConfirms the chemical structure and the presence of deuterium atoms at the specified positions.
Chemical Purity HPLC, LC-MSQuantifies the percentage of the desired deuterated compound and identifies any chemical impurities.
Isotopic Purity/Enrichment Mass Spectrometry, NMRDetermines the percentage of the deuterated species relative to the non-deuterated and partially deuterated species.
Isotopic Distribution Mass SpectrometryCharacterizes the population of molecules with different numbers of deuterium atoms.
Residual Solvents Gas Chromatography (GC)Quantifies any remaining solvents from the manufacturing process.

Certification and Characterization of this compound as a Reference Standard

This compound, as a reference standard, undergoes a rigorous certification process to ensure its suitability for use in regulated bioanalysis. This process involves a comprehensive characterization of its chemical and physical properties. The certificate of analysis (CoA) for this compound provides critical information about its quality and purity.

The characterization of this compound typically includes the following analytical tests:

Appearance: Visual inspection to ensure the physical form is consistent, typically a white to off-white solid. fda.gov

Identity Confirmation:

¹H NMR Spectroscopy: The proton NMR spectrum is compared to the structure of Fluticasone (B1203827) Furoate to ensure it is consistent, accounting for the absence of signals at the deuterated positions. fda.gov

Mass Spectrometry: The mass spectrum confirms the molecular weight, which should correspond to the incorporation of five deuterium atoms.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This technique is used to determine the chemical purity of the standard. A typical purity specification for a reference standard is high, for instance, 99.65%. fda.gov

Isotopic Enrichment: Mass spectrometry is employed to determine the percentage of this compound relative to any residual non-deuterated Fluticasone Furoate or partially deuterated species.

Table 2: Typical Specifications for this compound Reference Standard

ParameterSpecificationMethod
Chemical Name [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate-
Molecular Formula C₂₇H₂₄D₅F₃O₆S-
Molecular Weight 543.61 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥99%HPLC
Isotopic Enrichment ≥98%Mass Spectrometry
¹H NMR Conforms to structureNMR Spectroscopy

The certification of this compound as a reference standard ensures that it is of sufficient quality to be used as an internal standard in quantitative bioanalytical methods, providing confidence in the accuracy and reliability of the resulting data.

Regulatory Considerations for the Use of Stable Isotope Labeled Internal Standards in Regulated Bioanalysis

The use of stable isotope-labeled internal standards (SIL-ISs) in bioanalytical methods is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and as outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. fda.goveuropa.eueuropa.eu These guidelines provide a framework to ensure the reliability and acceptability of bioanalytical data for regulatory submissions.

Key regulatory considerations for the use of SIL-ISs like this compound include:

Recommendation for Use: For mass spectrometry-based bioanalytical methods, the use of a stable isotope-labeled version of the analyte as the internal standard is the preferred approach. fda.goveuropa.eu This is because the physicochemical properties of the SIL-IS are nearly identical to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization, which helps to compensate for variability in the analytical process. nih.gov

Isotopic Purity and Unlabeled Analyte: Regulatory guidelines emphasize the importance of using a SIL-IS with high isotopic purity. europa.eueuropa.eu The presence of the corresponding unlabeled analyte as an impurity in the SIL-IS must be investigated. europa.eueuropa.eu If significant levels of the unlabeled analyte are present, it can affect the accuracy of the measurement of the actual analyte in the study samples, particularly at the lower limit of quantification (LLOQ). europa.eu

Isotope Exchange: The stability of the deuterium labels is a critical consideration. The bioanalytical method validation should demonstrate that no isotope exchange occurs between the SIL-IS and the non-labeled analyte under the conditions of sample storage and processing. europa.eu

Internal Standard Stability: The stability of the SIL-IS in stock and working solutions must be established. bioanalysis-zone.com The ICH M10 guideline notes that if the internal standard is a stable isotope-labeled version in the same solvent as the reference standard, separate stability assessments may not be necessary. bioanalysis-zone.com However, the stability of the analyte and internal standard in the biological matrix must be thoroughly evaluated.

Method Validation: A full validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose. capa.org.tw This includes assessing parameters such as selectivity, accuracy, precision, and stability, all of which are influenced by the performance of the internal standard.

Adherence to these regulatory guidelines is essential for the acceptance of bioanalytical data in support of nonclinical and clinical studies for drug development and marketing authorization applications. psu.edufda.gov

Table 3: Overview of Regulatory Guidance on Stable Isotope Labeled Internal Standards

Regulatory Body/GuidelineKey Recommendations
FDA (as per ICH M10) Recommends the use of a stable isotope-labeled analyte as the IS for MS-based assays. Emphasizes checking for the presence of unlabeled analyte in the IS.
EMA Recommends the use of a stable isotope-labeled IS when using MS detection. Highlights the need for high isotopic purity and no isotope exchange.
ICH M10 Harmonized guideline recommending SIL-IS for MS detection. Requires evaluation of the potential influence of any unlabeled analyte present in the IS.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective and Site-Specific Deuteration Technologies for Steroids

The synthesis of deuterated steroids like Fluticasone-d5 Furoate is driving innovation in isotopic labeling. Current research is focused on developing more efficient and precise methods for introducing deuterium (B1214612) at specific locations within a steroid's complex tetracyclic structure. libretexts.orglibretexts.org Traditional methods often involve multi-step processes that can be time-consuming and may lack the desired level of isotopic purity.

Recent breakthroughs in catalysis, including the use of transition-metal and photoredox catalysts, are enabling more direct and selective C-H bond deuteration. researchgate.net These advancements promise to make the synthesis of highly deuterated compounds more accessible and cost-effective. researchgate.net For instance, ultrasound-assisted microcontinuous processes are being explored to achieve high selectivity and deuterium incorporation in steroid hormones. nih.gov Such technologies are crucial for producing a wider array of deuterated steroid standards for research. rsc.org The development of stereoselective deuteration techniques is particularly important, as the three-dimensional arrangement of atoms in a steroid molecule is critical to its biological activity. nih.gov

Table 1: Emerging Technologies in Stereoselective Deuteration of Steroids

TechnologyDescriptionPotential Impact on Deuterated Steroid Synthesis
Transition-Metal Catalysis Utilizes catalysts based on metals like iridium, rhodium, and ruthenium to facilitate direct C-H bond activation and deuteration.Offers high site-selectivity, reducing the need for complex protecting group strategies and improving overall synthesis efficiency.
Photoredox Catalysis Employs light-absorbing catalysts to generate reactive intermediates that can selectively deuterate specific positions on the steroid backbone.Provides a milder and more environmentally friendly approach to deuteration, with the potential for novel site-selectivities.
Enzymatic Deuteration Leverages the inherent selectivity of enzymes to introduce deuterium at specific, stereochemically defined positions.Enables the synthesis of highly specific and enantiomerically pure deuterated steroids that are difficult to produce through traditional chemical methods.
Microfluidic Reactors Utilizes continuous-flow systems for precise control over reaction conditions, enhancing reaction efficiency and safety for deuteration reactions.Allows for rapid optimization of deuteration protocols and facilitates scalable, on-demand synthesis of deuterated standards.

Integration of this compound with High-Throughput Bioanalytical Platforms

This compound serves as an ideal internal standard in high-throughput bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects. aptochem.comclearsynth.com The nearly identical physicochemical properties of this compound to its non-deuterated counterpart ensure that it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification. texilajournal.com

The integration of deuterated standards like this compound with advanced, automated bioanalytical platforms is enabling researchers to process a larger number of samples with greater speed and reliability. researchgate.net This is particularly valuable in pharmacokinetic studies, therapeutic drug monitoring, and large-scale clinical trials where high-throughput analysis is essential. The robustness of assays using deuterated internal standards also leads to lower rejection rates for analytical runs, further increasing efficiency. aptochem.com

Broader Applications in Mechanistic Enzymology and Drug-Enzyme Interaction Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. wikipedia.org By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of bond cleavage can be significantly reduced. This phenomenon allows researchers to probe the rate-limiting steps in the metabolism of drugs like fluticasone (B1203827) furoate. Glucocorticoids are known to be metabolized by cytochrome P450 3A enzymes. nih.gov

The use of deuterated substrates such as this compound can provide valuable insights into the specific P450 isoforms involved in its metabolism and the nature of the transition states in these reactions. nih.gov Understanding these drug-enzyme interactions at a molecular level is crucial for predicting potential drug-drug interactions and for designing new drug candidates with improved metabolic stability. nih.govsemanticscholar.org The application of detailed mechanistic enzyme kinetics is vital for characterizing enzyme targets and designing effective assays to profile compound properties. bohrium.com

Development of Novel Research Probes for Glucocorticoid Receptor Studies using Deuterated Analogs

Deuterated analogs of steroids are emerging as valuable probes for investigating the structure and function of steroid receptors, such as the glucocorticoid receptor (GR). The subtle changes in molecular properties upon deuteration can be exploited in sophisticated biophysical techniques to study ligand-receptor binding kinetics and conformational changes.

For example, nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the changes in the local environment of the deuterium labels upon binding to the GR, providing detailed information about the binding pocket and the orientation of the ligand within it. mdpi.com Furthermore, deuterated ligands can be used in neutron crystallography studies to precisely locate the position of hydrogen atoms in the ligand-receptor complex, offering a more complete picture of the binding interactions. These studies are critical for the rational design of new glucocorticoid receptor agonists and antagonists with improved selectivity and efficacy.

Exploring Isotope Effects Beyond Metabolism in Steroidal Pharmacology (e.g., Binding Kinetics, Conformational Studies)

While the primary application of deuteration in pharmacology has been to modulate metabolic pathways, there is growing interest in exploring the more subtle effects of isotopic substitution on other aspects of drug action. researchgate.net The replacement of hydrogen with deuterium can lead to small but potentially significant changes in molecular properties such as bond lengths, vibrational frequencies, and van der Waals interactions.

These alterations can, in turn, influence the binding kinetics of a ligand to its receptor. nih.govtandfonline.com For instance, a deuterated ligand might exhibit a slightly different on-rate or off-rate from its receptor compared to the non-deuterated version. High-resolution analytical techniques are being employed to investigate these subtle isotope effects on the conformational dynamics of both the steroid and its receptor. nih.gov Understanding these nuanced effects could open up new avenues for fine-tuning the pharmacological properties of steroidal drugs.

Sustainable and Cost-Effective Synthesis of Deuterated Standards

A significant challenge in the widespread use of deuterated compounds is the cost and sustainability of their synthesis. google.com Many current methods rely on expensive deuterium sources and multi-step synthetic routes. google.com There is a growing emphasis on developing greener and more economical approaches to deuteration.

This includes the use of readily available and inexpensive deuterium sources like heavy water (D₂O) and the development of catalytic systems that can be recycled and reused. google.com Advances in biocatalysis, using enzymes or whole microorganisms, also hold promise for the sustainable production of deuterated steroids. rsc.org The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for making deuterated standards like this compound more accessible to the broader scientific community, thereby accelerating research in numerous fields. researchgate.net

Q & A

Q. What methodologies reconcile discrepancies in toxicological risk assessments between deuterated and non-deuterated Fluticasone formulations?

  • Methodological Guidance : Conduct comparative toxicogenomics analyses (e.g., RNA-seq) in in vitro models (e.g., human bronchial epithelial cells) to identify isotope-specific gene expression changes. Validate findings with in vivo histopathology .

Key Methodological Frameworks Referenced

  • PICOT : For structuring population, intervention, and outcome variables .
  • FINER : To evaluate feasibility and ethical alignment .
  • NONMEM/PK/PD Modeling : For advanced data integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.